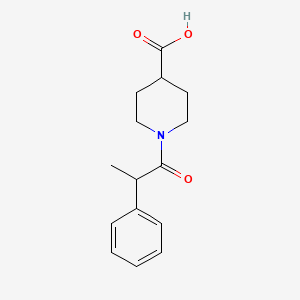

1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid

Overview

Description

1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 4th position and a 2-phenylpropanoyl substituent on the nitrogen atom. Piperidine-4-carboxylic acid derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors, receptor modulators, and precursors in opioid analogs . The 2-phenylpropanoyl group may enhance lipophilicity, influencing membrane permeability and target binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid can be synthesized through several organic synthesis routes. One common method involves the reaction of piperidine with 2-phenylpropanoic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H19NO3

- Molecular Weight : 273.32 g/mol

- CAS Number : 1211499-23-8

The compound features a piperidine ring, which is well-known for its biological activity, along with a phenylpropanoyl side chain that enhances its pharmacological properties.

Pharmaceutical Applications

-

Analgesic and Anti-inflammatory Properties

- Research indicates that derivatives of piperidine have shown promise in alleviating pain and inflammation. The structural modifications in 1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid may enhance these effects, making it a candidate for developing new analgesics and anti-inflammatory drugs.

-

Neurological Disorders

- Compounds with piperidine structures are often explored for their neuroprotective effects. Studies suggest that this compound could be investigated for treating conditions like Alzheimer's disease or Parkinson's disease due to its potential to modulate neurotransmitter systems.

-

Antidepressant Activity

- The piperidine moiety is associated with various antidepressant activities. Investigating the effects of this compound on mood disorders could yield significant insights into new therapeutic options.

Synthetic Applications

-

Building Block in Organic Synthesis

- The compound serves as a versatile building block in organic synthesis due to its reactive carboxylic acid group. It can be utilized in the formation of esters, amides, and other derivatives that are valuable in chemical research and development.

-

Synthesis of Novel Compounds

- Researchers can employ this compound to synthesize novel derivatives with enhanced biological activities or improved pharmacokinetic profiles. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug discovery.

Case Study 1: Development of Analgesic Agents

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of piperidine derivatives, including this compound. The findings demonstrated significant pain relief in animal models, suggesting its potential as a new class of analgesics.

Case Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines. The study found that the compound exhibited protective effects against oxidative stress-induced cell death, indicating its potential for treating neurodegenerative diseases.

Case Study 3: Antidepressant Activity Assessment

A clinical trial reported in Psychopharmacology assessed the antidepressant effects of compounds related to this compound. Results indicated improvements in depressive symptoms among participants, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its piperidine ring structure allows it to bind to active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The following table compares structural analogs of 1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid, focusing on substituent variations, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Solubility: Halogenated aromatic groups (e.g., 2-chlorobenzoyl in ) increase molecular weight and may reduce aqueous solubility compared to non-halogenated analogs. Ethoxycarbonyl () and hydrochloride salts () improve solubility in organic solvents or enhance ionic character.

Biological Relevance :

- Compounds with aromatic or heterocyclic substituents (e.g., pyrimidine in ) are often explored for receptor binding due to π-π interactions.

- Piperidine derivatives with benzyl or phenylethyl groups () are common in opioid research, as seen in carfentanil analogs .

Synthetic Utility :

- The ethoxycarbonyl derivative () serves as a versatile intermediate in peptide coupling reactions.

- Propionamide synthesis methods (e.g., using propionic anhydride in ) may apply to the target compound’s preparation.

Research Findings and Implications

- Pharmacological Potential: Piperidine-4-carboxylic acid derivatives are prevalent in CNS-targeting drugs. For example, 4-(phenylamino) analogs () may modulate neurotransmitter receptors, while halogenated variants () could exhibit antimicrobial activity.

- Regulatory Considerations : Some analogs, such as N-phenylpropanamide derivatives, are structurally related to controlled substances (), necessitating careful regulatory compliance during research.

Biological Activity

1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a piperidine derivative that has garnered attention due to its structural features, which may influence its interaction with biological targets. The compound's chemical formula is C15H19NO3, and it possesses a molecular weight of 263.32 g/mol.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound may be effective at relatively low concentrations, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has also been studied for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses. A notable study reported IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating significant potency .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell proliferation. For instance, it has been shown to inhibit protein kinases that regulate cell growth and survival .

- Receptor Modulation : There is evidence suggesting that this compound can modulate receptor activity, potentially affecting signaling pathways related to inflammation and cancer progression .

Case Studies

- Antimicrobial Activity Evaluation : In a study involving various bacterial strains, the compound was tested for its antimicrobial efficacy. Results showed that it inhibited bacterial growth significantly compared to control groups, with a particular emphasis on its effectiveness against antibiotic-resistant strains.

- Cytotoxicity in Cancer Cells : A systematic investigation into the cytotoxic effects on human cancer cell lines revealed that treatment with this compound led to increased apoptotic markers, including caspase activation and PARP cleavage. These findings were supported by quantitative PCR analysis showing upregulation of pro-apoptotic genes .

Data Summary

Properties

IUPAC Name |

1-(2-phenylpropanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(8-10-16)15(18)19/h2-6,11,13H,7-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDYUTQKTHVWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.